molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No. B019430
Key on ui cas rn: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
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Patent
US05656648

Procedure details

24 g of 2,6-dichloropyridine, 200 ml of trifluoroacetic acid and 28 ml of 33% hydrogen peroxide are heated to 100° C. for 4 hours. The mixture is cooled, 600 ml of water are then added and the resulting mixture is concentrated under vacuum to a volume of 50-100 ml. It is alkalinized with sodium hydrogen carbonate and then extracted with DCM, and the organic phase is separated after settling has taken place and dried over sodium sulphate. It is filtered and concentrated under vacuum, and the residue is recrystallized from AcOEt to obtain 18.8 g of 2,6-dichloropyridine N-oxide; m.p.=138°-140° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.FC(F)(F)C(O)=[O:12].OO>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N+:3]=1[O-:12]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
28 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture is concentrated under vacuum to a volume of 50-100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
It is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from AcOEt

Outcomes

Product
Name
Type
product
Smiles
ClC1=[N+](C(=CC=C1)Cl)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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